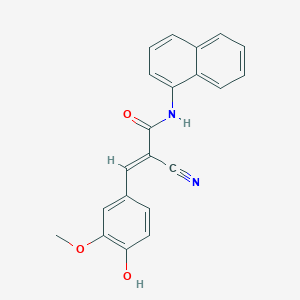

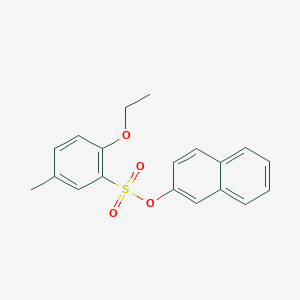

![molecular formula C21H19N3O2S2 B2630394 2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione CAS No. 303787-60-2](/img/structure/B2630394.png)

2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of thieno[2,3-d]pyrimidine . Thienopyrimidine compounds are known for their structural relationship with the purine base and therapeutic potential . They have remarkable biological properties, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities .

Synthesis Analysis

The compound was synthesized by the reaction of N, N ′-bis (5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3- d ]pyrimidin-4-yl)methanediamine 2 with oxalyl chloride in the presence of pyridine in refluxing dichloroethane for 10 h . The yield of this reaction was 66% .Molecular Structure Analysis

The structure of the synthesized compounds was fully characterized by 1H, 13C NMR, IR spectroscopy, mass-spectrometry, and elemental analysis . The 1H NMR spectrum showed a sharp triplet at δ 5.29 ppm due to methylene protons between two NHs, and a triplet at δ 7.34 ppm for NH protons . It presented a sharp signal at δ 8.38 ppm attributed to a pyrimidine proton in the thieno[2,3-d]pyrimidine ring, and showed three multiplets at δ 2.89, 2.74, and 1.80 ppm for cyclohexyl protons .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of thieno-[2,3-d]pyrimidin-4-amine 1 with aqueous formaldehyde in 1,4-dioxane at 100 °C . This reaction formed a new compound 2, N, N ′-bis (5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3- d ]pyrimidin-4-yl)methanediamine, in 75% yield . Subsequent cyclization of 2 with oxalyl chloride in the presence of pyridine in refluxing dichloroethane gave a new cyclic compound 3 in 66% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its yield (66%) and its characterization by 1H, 13C NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .Scientific Research Applications

Anticancer Properties

Thieno[2,3-d]pyrimidine derivatives, including our compound, have garnered attention due to their structural similarity to purine bases. Specifically, they exhibit remarkable anticancer activity . Researchers have explored their potential as chemotherapeutic agents, targeting various cancer types. Mechanistic studies are ongoing to understand their interactions with cellular pathways and their impact on tumor growth.

Antibacterial Activity

The same thieno[2,3-d]pyrimidine scaffold also demonstrates antibacterial properties . Scientists have investigated its efficacy against bacterial strains, aiming to develop novel antibiotics. The compound’s unique structure may offer advantages over existing antibacterial agents, potentially combating drug-resistant pathogens.

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Thieno[2,3-d]pyrimidine derivatives, including our compound, have shown anti-inflammatory activity . Researchers explore their potential in managing inflammatory conditions such as arthritis, autoimmune disorders, and chronic inflammation.

Antiviral Applications

The compound’s antiviral potential is another exciting avenue. Researchers have studied its effects against viral infections, including RNA and DNA viruses . Investigations focus on understanding its mode of action, selectivity, and safety profile. Potential applications include treating viral diseases like influenza, herpes, and HIV.

Antimalarial Agents

Thieno[2,3-d]pyrimidine derivatives have been proposed as models for antimalarial drug development . Malaria remains a global health concern, and effective chemotherapy is essential. Our compound’s unique structure may contribute to novel antimalarial therapies.

Dual Kinase Inhibition

Compound 1g, a related derivative, exhibits dual kinase inhibitory activity against CK2 and GSK3β . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in this dual inhibition. Researchers continue to explore these kinase targets for therapeutic interventions.

Future Directions

Mechanism of Action

Target of Action

It is known that thieno[2,3-d]pyrimidine derivatives, which are structurally related to this compound, have shown remarkable biological properties, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities .

Mode of Action

It is known that thieno[2,3-d]pyrimidine derivatives interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Thieno[2,3-d]pyrimidine derivatives are known to affect various biochemical pathways, leading to their downstream effects .

Pharmacokinetics

In silico adme profiling and physiochemical properties predict drug-like properties with a very low toxic effect .

Result of Action

Thieno[2,3-d]pyrimidine derivatives are known to have remarkable biological properties, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities .

properties

IUPAC Name |

2-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c1-12-22-18(17-15-8-4-5-9-16(15)28-19(17)23-12)27-11-10-24-20(25)13-6-2-3-7-14(13)21(24)26/h2-3,6-7H,4-5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCZEGLCJMSFPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCCN4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

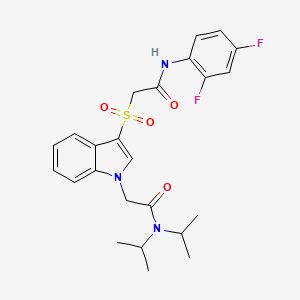

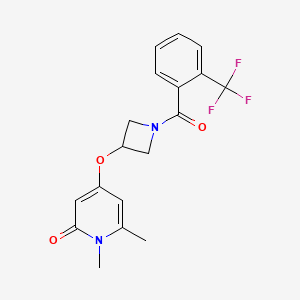

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2630316.png)

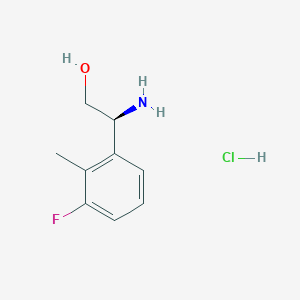

![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B2630317.png)

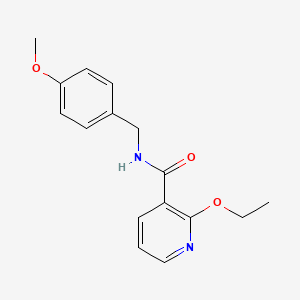

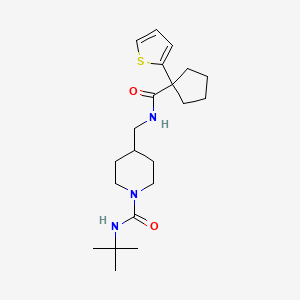

![N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2630319.png)

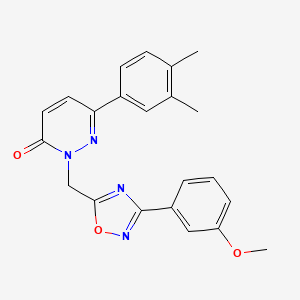

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2630322.png)

![9-(4-bromobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2630329.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate](/img/structure/B2630330.png)